1-(4-Fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one
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Overview
Description
1-(4-Fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one is a synthetic organic compound characterized by the presence of a fluorophenyl group, a prop-2-en-1-ylsulfanyl group, and a dihydropyrazin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Introduction of the Prop-2-en-1-ylsulfanyl Group:
Cyclization to Form the Dihydropyrazin-2-one Core: The final step is the cyclization reaction to form the dihydropyrazin-2-one core, which is achieved under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)ethyl(prop-2-en-1-yl)amine
- 1-(4-Fluorophenyl)propyl(prop-2-en-1-yl)amine
Comparison
Compared to similar compounds, 1-(4-Fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one is unique due to its dihydropyrazin-2-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H11FN2OS |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-prop-2-enylsulfanylpyrazin-2-one |
InChI |
InChI=1S/C13H11FN2OS/c1-2-9-18-12-13(17)16(8-7-15-12)11-5-3-10(14)4-6-11/h2-8H,1,9H2 |
InChI Key |
ARHZWTDQKNRAIC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC=CN(C1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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